![molecular formula C8H7BrN2O3 B2691546 8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione CAS No. 1706753-22-1](/img/structure/B2691546.png)
8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione is characterized by the presence of a bromine atom, a methyl group, and an oxazine ring. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Orientations Futures
The future directions for the study of 8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione could include further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, its potential applications, particularly in the field of medicinal chemistry, could be investigated .
Propriétés
IUPAC Name |
8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-11-2-4(9)7-6(8(11)13)10-5(12)3-14-7/h2H,3H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIGSJNVFXZWOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)NC(=O)CO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid](/img/structure/B2691464.png)
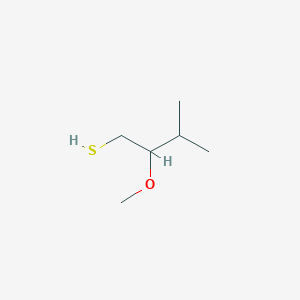
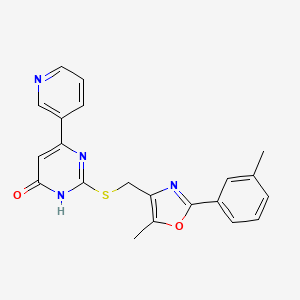
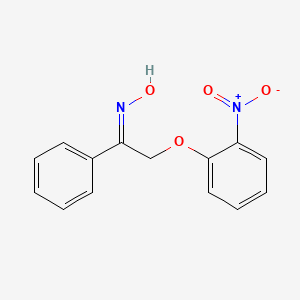
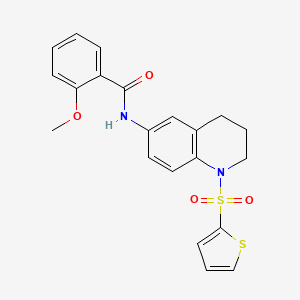
![3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2691470.png)
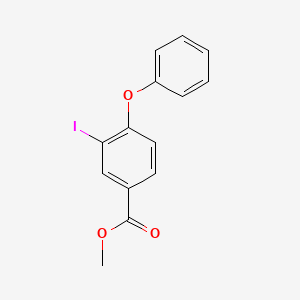
![N-(4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2691473.png)
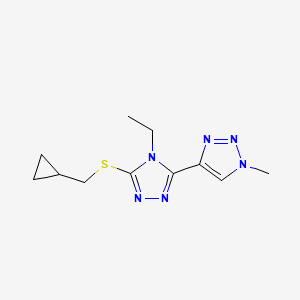
![N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2691481.png)


![Methyl(phenyl){[4-(trifluoromethyl)phenyl]methyl}sulfanium trifluoromethanesulfonate](/img/structure/B2691485.png)
![{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride](/img/no-structure.png)